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Allyl propyl sulfide - 27817-67-0

Allyl propyl sulfide

Catalog Number: EVT-317111
CAS Number: 27817-67-0
Molecular Formula: C6H12S
Molecular Weight: 116.23 g/mol
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Product Introduction

Description
Allyl propyl sulfide is a natural product found in Allium ampeloprasum, Allium cepa, and Allium sativum with data available.

Allyl Methyl Sulfide

Compound Description: Allyl methyl sulfide is an organosulfur compound found in garlic and is known for its potent aroma. It is a volatile compound that contributes significantly to the characteristic flavor of garlic. It is also found in human milk and urine after garlic consumption. [] Allyl methyl sulfide is formed during garlic processing, particularly during heating. [] It is more potent than diallyl trisulfide in inhibiting pulmonary adenoma formation. []

Diallyl Sulfide

Compound Description: Diallyl sulfide is an organosulfur compound found in garlic, known for its distinct aroma and potential health benefits. [] It is more effective at inhibiting pulmonary adenoma formation than diallyl trisulfide. [] High doses of diallyl sulfide have an enhancing effect on the formation of glutathione S-transferase placental form-positive foci. []

Relevance: Diallyl sulfide shares structural similarities with allyl propyl sulfide, having two allyl groups attached to a sulfur atom, whereas allyl propyl sulfide has one allyl and one propyl group attached to the sulfur. Both belong to the dialkyl sulfide class. []

Diallyl Disulfide

Compound Description: Diallyl disulfide is a major organosulfur compound found in garlic, known for its pungent odor and potential health benefits. [, ] It is one of the main volatile compounds found in stir-fried garlic. [] It exhibits inhibitory effects on nitrosamine formation and bioactivation, potentially reducing the risk of some cancers. [] It is a more potent inhibitor of benzo[a]pyrene-induced neoplasia in the forestomach of mice than allyl methyl trisulfide. [] Diallyl disulfide inhibits human CYP2A6 activity in a mixed competitive/noncompetitive manner. [] The amount of diallyl disulfide in kimchi decreases during ripening. []

Methyl Propyl Disulfide

Compound Description: Methyl propyl disulfide is a volatile sulfur compound found in garlic and is one of the major odor components in kimchi. [] During the ripening of kimchi, the amount of methyl propyl disulfide increases until the second day and then decreases. [] There is a strong correlation between the amount of methyl propyl disulfide present in kimchi and its overall acceptability. []

Propyl Allyl Sulfide

n-Propyl Disulfide

Compound Description: n-Propyl disulfide is an organosulfur compound that can be found in onions. [] Among various dialkyl disulfides, n-propyl disulfide demonstrates the most potent competitive inhibition of human CYP2A6. []

Propyl sulfide

Compound Description: Propyl sulfide is a saturated alkyl sulfide that enhances carbon tetrachloride-induced hepatotoxicity in rats, likely due to its effect on cytochrome P450 2E1 and 2B expression. [] This effect differs from the protective mechanism of allyl disulfide and allyl sulfide. []

4-Thia-5-dideutero-1-heptene

Compound Description: 4-Thia-5-dideutero-1-heptene is a deuterated analog of n-propyl allyl sulfide used to study the mechanism of the retro-ene reaction. [] The pyrolysis of 4-Thia-5-dideutero-1-heptene yields only 3-deuteropropene, supporting a six-centered cyclic transition state mechanism. []

n-Butyl Allyl Sulfide

Compound Description: n-Butyl allyl sulfide is an organosulfur compound. The pyrolysis results of n-butyl allyl sulfide are compared to those of n-propyl allyl sulfide (allyl propyl sulfide). []

Overview

Allyl propyl sulfide is an organosulfur compound characterized by its unique structure and properties. It is a member of the allyl sulfide family, which includes various sulfur-containing compounds known for their biological activities and applications in food and pharmaceuticals. This compound is primarily sourced from garlic and other Allium species, where it contributes to their characteristic flavors and health benefits.

Source

Allyl propyl sulfide can be derived from natural sources, particularly garlic (Allium sativum), through methods such as steam distillation or organic solvent extraction. It can also be synthesized chemically through various methods, including the reaction of allyl halides with sulfur-containing compounds .

Classification

Allyl propyl sulfide belongs to the class of compounds known as allyl sulfides. These compounds are characterized by the presence of an allyl group (a vinyl group with a terminal double bond) attached to a sulfur atom. They are classified based on their structure into several categories, including diallyl sulfides and polysulfides.

Synthesis Analysis

Methods

Allyl propyl sulfide can be synthesized using several methods:

  1. Chemical Synthesis: This typically involves the reaction of allyl halides (such as allyl bromide) with sodium sulfide or other sulfur donors in a suitable solvent.
  2. Biological Extraction: Utilizing steam distillation or organic solvents to extract the compound from garlic or other plants rich in allyl sulfides.

Technical Details

  • Chemical Reaction: A common synthesis route involves mixing sodium thiosulfate with 3-bromopropene in an ethanol-water solution, followed by refluxing to yield allyl propyl sulfide .
  • Parameters: Typical conditions include temperatures ranging from 40°C to 60°C and varying reaction times depending on the method used.
Molecular Structure Analysis

Structure

Allyl propyl sulfide has the molecular formula C6H10SC_6H_{10}S. Its structure consists of a propyl group attached to a sulfur atom, which is also linked to an allyl group. The InChI representation for this compound is:

\text{InChI 1 C 6H 10}S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H_2}

Data

  • CAS Number: 592-88-1
  • EINECS Number: 209-775-1
  • Molecular Weight: Approximately 114.21 g/mol .
Chemical Reactions Analysis

Reactions

Allyl propyl sulfide participates in various chemical reactions, including:

  1. Nucleophilic Substitution: Reacting with electrophiles due to the presence of the sulfur atom.
  2. Polymerization: Under certain conditions, it can undergo polymerization reactions leading to larger sulfur-containing compounds.

Technical Details

The synthesis often involves monitoring reaction conditions such as temperature and time to optimize yield and purity. Techniques such as nuclear magnetic resonance spectroscopy are employed to analyze products and confirm structures .

Mechanism of Action

Process

The mechanism of action for allyl propyl sulfide involves its interaction with biological systems, particularly its role in modulating various biochemical pathways. It is known to exhibit antioxidant properties and may influence cellular signaling pathways related to inflammation and cancer prevention.

Data

Studies have shown that allyl propyl sulfide can induce apoptosis in cancer cells and enhance detoxification processes in the liver, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Characteristic garlic-like odor
  • Boiling Point: Approximately 100°C at atmospheric pressure
  • Density: About 1.02 g/cm³ .

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.
  • Stability: Generally stable under normal conditions but can decompose under extreme heat or acidic environments.
Applications

Allyl propyl sulfide has several scientific uses:

  1. Food Industry: Used as a flavoring agent due to its pungent aroma.
  2. Pharmaceuticals: Investigated for its potential health benefits, including anti-cancer properties and cardiovascular health support.
  3. Agriculture: Explored for use in natural pesticides due to its antimicrobial properties .
Biosynthetic Pathways and Precursor Dynamics in Allium-Derived Organosulfur Compounds

Role of Alliinase-Mediated Thiosulfinate Formation in Allyl Propyl Sulfide Biosynthesis

Allyl propyl sulfide (APS) originates from enzymatic conversions of cysteine-derived precursors in Allium species. The biosynthesis begins with non-proteinogenic amino acid precursors, primarily S-allyl-/S-propyl-L-cysteine sulfoxides (ACSOs/PCSOs), compartmentalized in vacuoles. Upon cellular disruption, the enzyme alliinase (EC 4.4.1.4) catalyzes the hydrolysis of ACSOs/PCSOs, generating unstable sulfenic acids (e.g., allyl/propyl sulfenic acid), pyruvate, and ammonia [3] [8]. Spontaneous condensation of allyl and propyl sulfenic acids forms allyl propyl thiosulfinate, the direct precursor to APS. Subsequent reduction or thermal decomposition of this thiosulfinate yields APS [8]. Crucially, alliinase exhibits substrate promiscuity, accepting both allyl- and propyl-containing sulfoxides, though its affinity varies:

  • Garlic (A. sativum) favors S-allyl-L-cysteine sulfoxide (alliin)
  • Onion (A. cepa) prioritizes S-propyl-L-cysteine sulfoxide (isoalliin) [7]

This enzymatic divergence explains the differential abundance of APS precursors across species. In garlic, alliin predominates (~85% of ACSOs), limiting propyl-group availability for APS synthesis. Conversely, onions contain significant isoalliin, promoting propyl-rich intermediates [3] [7]. Non-enzymatic factors—pH, temperature, and cellular integrity—further modulate thiosulfinate stability and APS yield [8].

Table 1: Key Enzymes in APS Biosynthesis

EnzymeSourcePrimary SubstrateProductRole in APS Pathway
AlliinaseAllium sativumS-allyl-L-cysteine sulfoxideAllyl sulfenic acidGenerates allyl moiety
AlliinaseAllium cepaS-propyl-L-cysteine sulfoxidePropyl sulfenic acidGenerates propyl moiety
γ-Glutamyl transpeptidaseBoth speciesγ-glutamyl-S-allyl/propyl cysteineS-allyl/propyl cysteinePrecursor activation
Cystine lyaseBrassica spp.S-methyl-L-cysteine sulfoxideMethyl sulfenic acidAnalogous pathway in crucifers

Substrate Specificity of γ-Glutamyl Transpeptidases in Precursor Activation

γ-Glutamyl transpeptidases (GGTs; EC 2.3.2.2) prime ACSO/PCSO biosynthesis by catalyzing the transfer of γ-glutamyl groups to cysteine derivatives, forming γ-glutamyl-S-allyl/propyl cysteine—direct precursors to ACSOs/PCSOs [2] [4]. Two human GGT isoforms (GGT1 and GGT5) exhibit distinct substrate specificities relevant to precursor metabolism:

  • GGT1 hydrolyzes both reduced glutathione (GSH; Km = 11 µM) and oxidized glutathione (GSSG; Km = 9 µM) efficiently [2] [5]
  • GGT5 shows 5-fold lower affinity for GSSG (Km = 43 µM) than GGT1 [2]

This kinetic divergence implies GGT1 dominates glutathione recycling, indirectly regulating cysteine availability for ACSO/PCSO synthesis. GGTs also process γ-glutamyl-S-conjugates (e.g., γ-glutamyl-S-allyl cysteine) via a ping-pong mechanism:

  • Acylation: γ-glutamyl group forms covalent thioester bond with active-site threonine
  • Deacylation: Nucleophilic attack by water or acceptor substrate releases glutamate or new γ-glutamyl compound [4] [6]

Steric constraints govern substrate selectivity: GGTs prefer L-configured α-amino acids and γ-glutamyl donors with small alkyl chains (e.g., methyl, allyl). Bulky substituents (e.g., benzyl) reduce catalytic efficiency by >50% [6]. Inhibitors like serine-borate exploit transition-state mimicry, binding 8-fold more tightly to GGT1 than GGT5 [2] [5], potentially modulating precursor flux in planta.

Table 2: Kinetic Parameters of Human GGT Isoforms for Key Substrates

SubstrateGGT1 Km (µM)GGT5 Km (µM)Catalytic Efficiency (kcat/Km)Physiological Relevance
Reduced glutathione (GSH)1111High for both isoformsPrimary substrate for hydrolysis
Oxidized glutathione (GSSG)943GGT1: High; GGT5: LowOxidative stress response
Leukotriene C410.810.2Equivalent for both isoformsInflammatory mediator metabolism
γ-Glutamyl-p-nitroanilide32 (rat GGT)Not applicableStandard assay substrateNon-physiological probe

Comparative Metabolomic Profiling of Allium sativum vs. Allium cepa Sulfur Networks

Metabolomic analyses reveal stark contrasts between garlic and onion sulfur metabolisms, explaining APS distribution. Key findings from SPME-GC/MS and UPLC/MS studies:

  • Volatile profiles: Garlic contains >99% sulfur volatiles (dominated by diallyl disulfide, ~45–99%), whereas onion volatiles are 83% sulfur compounds, primarily allyl methyl trisulfide (13–20%) and dipropyl trisulfide [7]. APS is detectable but minor in both.
  • Non-volatile pools: UPLC/MS identifies 51 metabolites. Garlic is enriched in sulfur conjugates:
  • γ-Glutamyl-S-allyl cysteine (7.2-fold higher than onion)
  • Alliin (undetectable in onion) [7]Onion accumulates flavonoids (e.g., quercetin glucosides; 95% of total phenolics) and minimal γ-glutamyl peptides [7].
  • APS biosynthetic precursors: S-propyl cysteine dominates onion (62% of alkyl cysteine derivatives), while S-allyl cysteine prevails in garlic (89%) [7]. This aligns with alliinase specificity and explains limited APS biosynthesis.

Principal component analysis (PCA) of metabolomes confirms species-driven clustering:

  • PC1 (39.3% variance) separates garlic (positive scores) and onion (negative scores)
  • Drying methods (freeze-, air-, microwave-drying) alter profiles but retain species identity [7]

The metabolic "crossroads" for APS—condensation of allyl/propyl sulfenic acids—is disfavored due to:

  • Compartmentalization: Physical separation of allyl/propyl precursor pools
  • Enzyme kinetics: Alliinase's higher kcat/Km for isoalliin (onion) vs. alliin (garlic)
  • Flux competition: Propyl groups in garlic diverted to allyl propyl trisulfide; allyl groups in onion converted to dipropyl disulfide [7] [8].

Table 3: Metabolite Profiles of Garlic and Onion by MS-Based Metabolomics

Metabolite ClassAllium sativum (Garlic) AbundanceAllium cepa (Onion) AbundanceKey RepresentativesDetection Method
Sulfur volatilesHigh (99.8% of volatiles)Moderate (83% of volatiles)Diallyl disulfide (garlic); Allyl methyl trisulfide (onion)SPME-GC/MS
γ-Glutamyl peptidesHighLowγ-Glutamyl-S-allyl cysteine (garlic)UPLC/MS
FlavonoidsLowHighQuercetin glucosides (onion)UPLC/MS
S-Alkyl cysteine derivativesS-Allyl cysteine dominantS-Propyl cysteine dominantAlliin (garlic); Isoalliin (onion)UPLC/MS
APS precursorsAllyl sulfenic acid highPropyl sulfenic acid highAllyl propyl thiosulfinateIndirect inference from thiosulfinate data

Properties

CAS Number

27817-67-0

Product Name

Allyl propyl sulfide

IUPAC Name

1-prop-2-enylsulfanylpropane

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3

InChI Key

JMLIYQJQKZYHDQ-UHFFFAOYSA-N

SMILES

CCCSCC=C

Canonical SMILES

CCCSCC=C

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